

Application Notes and Protocols for FL118-Payload Conjugation to Antibodies

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Compound of Interest

Compound Name: *FL118-C3-O-C-amide-C-NH₂*

Cat. No.: *B12377099*

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These application notes provide a detailed protocol for the conjugation of an amine-functionalized payload, exemplified by a molecule with the structure "**FL118-C3-O-C-amide-C-NH₂**", to monoclonal antibodies. The protocol is intended for researchers, scientists, and drug development professionals working on the creation of antibody-drug conjugates (ADCs).

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload.^{[1][2]} The linker, which connects the antibody and the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.^[1] FL118, a camptothecin analog, is a potent anti-cancer agent that has shown significant efficacy in preclinical studies.^{[3][4][5]} Its dual mechanism of action, involving topoisomerase I inhibition and degradation of anti-apoptotic proteins, makes it an attractive payload for ADC development.^[3]

This document outlines a general protocol for the conjugation of an amine-containing payload, such as a derivative of FL118, to an antibody. The primary method described utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (lysine residues) on the antibody, forming a stable amide bond.^{[6][7][8]} An alternative approach involving site-specific conjugation is also discussed.

Data Summary

The following tables summarize representative quantitative data for FL118-based ADCs from preclinical studies. This data is provided for context and as a benchmark for successful conjugation and in vitro/in vivo activity.

Table 1: In Vitro Cytotoxicity of FL118-ADCs

ADC Target	Cell Line	IC50 (nM)
Trop2	FaDu	0.025
HER2	NCI-N87	0.15
EGFR	A431	0.3

Data adapted from preclinical studies of FL118-ADCs.[3]

Table 2: In Vivo Efficacy of a Trop2-Targeted FL118-ADC

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	-	0
Trodelvy®	10	100
Sac-CL2A-FL118	7	130

Data from a Trop2-expressing xenograft model.[3]

Table 3: Pharmacokinetic Parameters of FL118-ADCs

ADC	Cmax (µg/mL)	AUC (µg·h/mL)
Trodelvy®	~15	~500
FL118-ADC	~25.5	~1300

Pharmacokinetic data suggests a favorable profile for FL118-ADCs with a higher maximum concentration (Cmax) and area under the curve (AUC) compared to Trodelvy®.[3]

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

This protocol describes the necessary steps to prepare the antibody for conjugation, including buffer exchange and concentration adjustment.

Materials:

- Monoclonal antibody (mAb) in a suitable storage buffer
- Phosphate-buffered saline (PBS), pH 7.4
- Amine-free buffer (e.g., PBS), pH 8.0-8.5 for conjugation
- Spin desalting columns or dialysis cassettes (10 kDa MWCO)
- UV-Vis spectrophotometer

Procedure:

- Buffer Exchange:
 - Equilibrate a spin desalting column or dialysis cassette with amine-free PBS at pH 8.0-8.5 according to the manufacturer's instructions.
 - Apply the antibody solution to the column or place it in the dialysis cassette.
 - Perform buffer exchange to remove any amine-containing buffers (e.g., Tris) and to adjust the pH for optimal conjugation.
- Concentration Adjustment:
 - Measure the absorbance of the antibody solution at 280 nm using a UV-Vis spectrophotometer.
 - Calculate the antibody concentration using its extinction coefficient. A typical extinction coefficient for IgG is 1.4 mL/(mg·cm).

- Adjust the antibody concentration to 1-2 mg/mL with the amine-free conjugation buffer.[6]

Protocol 2: Amine-Based Conjugation via NHS Ester Chemistry

This protocol details the conjugation of the amine-functionalized payload to the antibody using an NHS ester crosslinker.

Materials:

- Prepared monoclonal antibody (1-2 mg/mL in amine-free buffer, pH 8.0-8.5)
- **"FL118-C3-O-C-amide-C-NH₂"** payload with an NHS ester reactive group
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation buffer (amine-free PBS, pH 8.0-8.5)

Procedure:

- Payload Preparation:
 - Dissolve the NHS ester-activated **"FL118-C3-O-C-amide-C-NH₂"** payload in anhydrous DMSO to a stock concentration of 10 mM.[6]
- Conjugation Reaction:
 - Add the payload-NHS ester solution to the prepared antibody solution at a molar ratio of 10:1 (payload:antibody).[6] The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Quenching the Reaction (Optional):
 - To stop the reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50 mM.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC to remove unconjugated payload and other reaction components.

Materials:

- Conjugation reaction mixture
- Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
- Protein A or Protein G affinity chromatography column
- Elution buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification buffer (e.g., PBS, pH 7.4)

Procedure:

- Size Exclusion Chromatography (Gel Filtration):
 - Equilibrate an SEC column with purification buffer.
 - Apply the conjugation reaction mixture to the column.
 - Collect fractions and monitor the absorbance at 280 nm to identify the peak corresponding to the ADC. The ADC will elute first, followed by the smaller, unconjugated payload.[\[6\]](#)
- Affinity Chromatography (Alternative):
 - Equilibrate a Protein A or Protein G column with binding buffer.
 - Load the conjugation reaction mixture onto the column.
 - Wash the column to remove unbound payload.
 - Elute the ADC using an appropriate elution buffer and immediately neutralize the fractions with a neutralization buffer.[\[6\]](#)

- Buffer Exchange and Concentration:
 - Pool the fractions containing the purified ADC.
 - Perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).
 - Concentrate the ADC to the desired concentration.

Protocol 4: Characterization of the Antibody-Drug Conjugate

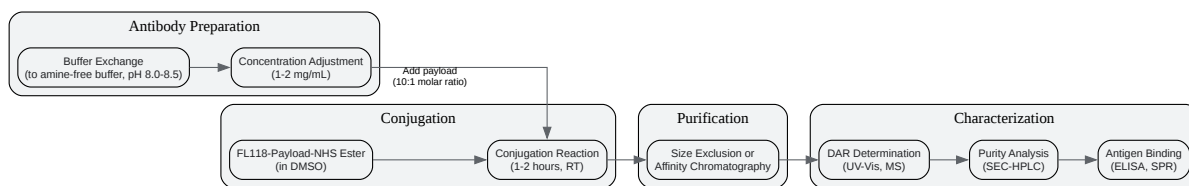
This protocol outlines the essential characterization steps to determine the quality of the ADC.

Methods:

- Drug-to-Antibody Ratio (DAR) Determination:
 - UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the FL118 payload. Calculate the DAR using the known extinction coefficients of the antibody and the payload.
 - Mass Spectrometry: Use techniques such as electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the ADC and calculate the DAR.
- Purity and Aggregation Analysis:
 - Size Exclusion Chromatography (SEC-HPLC): Analyze the purified ADC by SEC-HPLC to assess its purity and detect the presence of aggregates.
- Antigen Binding Affinity:
 - Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): Compare the antigen-binding affinity of the ADC to that of the unconjugated antibody to ensure that the conjugation process has not compromised its binding capability.

Visualizations

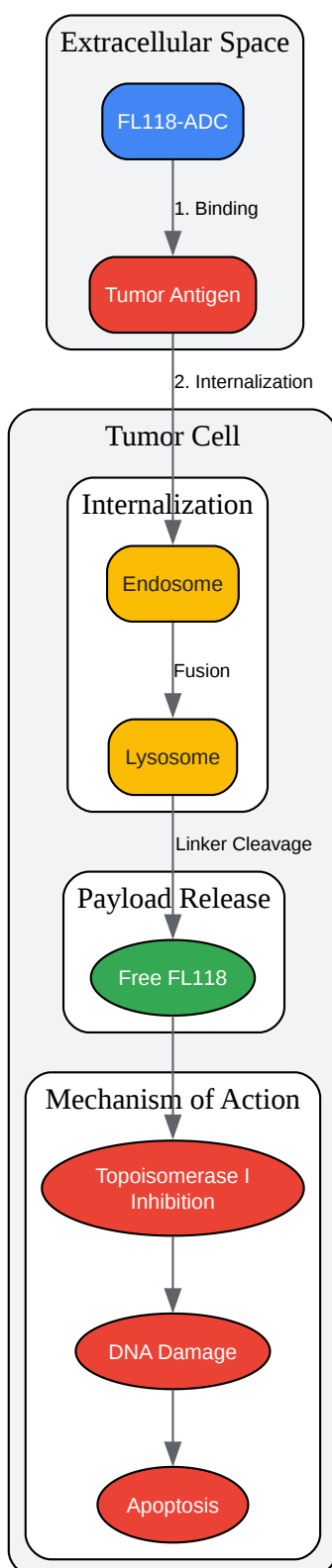
Experimental Workflow



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Caption: Experimental workflow for antibody-payload conjugation.

Signaling Pathway and Mechanism of Action



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